Dihydroartemisinin
Descripción general
Descripción
Artemisia annua. Artenimol se utiliza principalmente como agente antimalárico y es el metabolito activo de varios fármacos basados en artemisinina, incluyendo artemeter y artesunato . Ha sido ampliamente reconocido por su eficacia en el tratamiento de infecciones no complicadas por Plasmodium falciparum .
Mecanismo De Acción
El mecanismo de acción de artenimol implica la escisión de los puentes de endoperóxido por el hierro, produciendo radicales libres que dañan las macromoléculas biológicas, causando estrés oxidativo en las células del parásito de la malaria . Este estrés oxidativo lleva a la muerte del parásito. Artenimol se dirige a los grupos hemo dentro del parásito, que son ricos en hierro, facilitando la escisión del puente de endoperóxido .
Análisis Bioquímico
Biochemical Properties
Artenimol is thought to form a reactive carbon radical intermediate which kills P. falciparum through alkylation of a wide array of proteins . It interacts with various enzymes, proteins, and other biomolecules, causing oxidative stress in the cells of the parasite .
Cellular Effects
Artenimol has been shown to have anti-cancer properties, stalling tumor cell proliferation through cell cycle arrest mediated by reactive oxygen species . It also exhibits immunosuppressive and anti-inflammatory effects .
Molecular Mechanism
The proposed mechanism of action of Artenimol involves cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules causing oxidative stress in the cells of the parasite . This reaction is facilitated by the high concentration of free iron in cancer cells .
Métodos De Preparación
Artenimol se sintetiza mediante la reducción de la artemisinina. El proceso implica el uso de borohidruro de sodio (NaBH4) como agente reductor en una solución de etanol. La reacción se lleva a cabo típicamente a temperatura ambiente, lo que resulta en la formación de dihidroartemisinina . Los métodos de producción industrial a menudo implican rutas semisintéticas, donde la artemisinina se extrae primero de Artemisia annua y luego se modifica químicamente para producir artenimol .
Análisis De Reacciones Químicas
Artenimol sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Artenimol puede oxidarse para formar derivados de artemisinina.
Reducción: La reducción de artemisinina a artenimol es una reacción común.
Sustitución: Artenimol puede sufrir reacciones de sustitución para formar varios derivados.
Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción y peróxido de hidrógeno para la oxidación . Los principales productos formados a partir de estas reacciones son típicamente otros derivados de artemisinina, que conservan las propiedades antimaláricas del compuesto original .
Aplicaciones Científicas De Investigación
Artenimol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como intermediario en la síntesis de otros derivados de artemisinina.
Biología: Artenimol se estudia por sus efectos en varias vías biológicas, particularmente las relacionadas con la malaria.
Medicina: Más allá de sus propiedades antimaláricas, artenimol está siendo investigado por su posible uso en la terapia contra el cáncer debido a su capacidad para inducir estrés oxidativo en las células cancerosas
Industria: Artenimol se utiliza en la industria farmacéutica para la producción de fármacos antimaláricos.
Comparación Con Compuestos Similares
Artenimol se compara con otros derivados de artemisinina como:
- Artemeter
- Artesunato
- Artemisinina
Artenimol es único debido a su alta biodisponibilidad y acción rápida contra los parásitos de la malaria . Si bien el artemeter y el artesunato también son agentes antimaláricos efectivos, artenimol a menudo se prefiere por su capacidad para reducir rápidamente la carga parasitaria .
Actividad Biológica
Dihydroartemisinin (DHA) is an active metabolite derived from artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua). Originally developed as an antimalarial drug, DHA has gained attention for its potential anticancer properties and its role in modulating immune responses. This article provides a comprehensive examination of the biological activity of DHA, focusing on its mechanisms of action, efficacy in various conditions, and relevant case studies.
DHA exhibits a multifaceted mechanism of action, which includes:
- Induction of Apoptosis : DHA triggers programmed cell death in various cancer cell lines by activating caspases and increasing nucleosomal DNA fragmentation. In canine osteosarcoma cell lines, DHA demonstrated IC50 values ranging from 8.7 to 43.6 µM, indicating effective cytotoxicity .
- Reactive Oxygen Species (ROS) Generation : DHA promotes oxidative stress by inducing excessive ROS production, which is critical for its anticancer effects. This oxidative stress leads to cellular damage and apoptosis in tumor cells .
- Cell Cycle Arrest : DHA causes G0/G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation. This effect has been observed in multiple cancer types, including rhabdomyosarcoma and pancreatic cancer .
- Inhibition of mTOR Pathway : Research indicates that DHA inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and survival. This inhibition occurs at concentrations that are pharmacologically achievable .
Case Studies
- Canine Osteosarcoma : A study evaluated the effects of DHA on four canine osteosarcoma cell lines. The treatment resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent for this aggressive cancer type .
- Rhabdomyosarcoma : DHA was shown to inhibit the proliferation of rhabdomyosarcoma cells while inducing apoptosis through mTORC1 inhibition. This suggests that DHA could serve as a novel anticancer agent for pediatric tumors .
- Pancreatic Cancer : DHA has been reported to exert beneficial effects against pancreatic cancer cells through multiple mechanisms, including apoptosis induction and ROS generation .
Summary of Findings
Study Focus | Cell Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Canine Osteosarcoma | D17, OSCA2, OSCA16, OSCA50 | 8.7 - 43.6 | Apoptosis induction, ROS generation |
Rhabdomyosarcoma | Rh30 and RD | <3 | mTORC1 inhibition |
Pancreatic Cancer | Pancreatic cells | Not specified | Apoptosis induction, multi-mechanism action |
Safety Profile and Side Effects
While DHA is generally considered safe for use in malaria treatment, some studies have raised concerns about potential adverse effects when used in combination therapies. A notable case reported sudden unexplained death following this compound-piperaquine administration; however, these events appear to be rare . The median pooled risk estimate for such occurrences was found to be 1 in 757,950 .
Propiedades
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-HVDUHBCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
71939-50-9 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
164-165 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.